![molecular formula C21H37NOS B14599686 2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol CAS No. 61151-35-7](/img/structure/B14599686.png)
2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol is an organic compound with a complex structure that includes a phenol group, an octylsulfanyl group, and a diethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol typically involves multiple steps. One common method includes the alkylation of 4-methylphenol with an octylsulfanyl group, followed by the introduction of a diethylamino group through a Mannich reaction. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of 2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the diethylamino group can interact with receptors or enzymes. The octylsulfanyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Diethylamino-6-methyl-4-methoxypyrimidine
- 2-Diethylamino-6-methyl-4-pyrimidinol
Uniqueness
Compared to similar compounds, 2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol is unique due to the presence of the octylsulfanyl group, which imparts distinct chemical properties and potential applications. This group enhances the compound’s lipophilicity and may contribute to its biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61151-35-7 |
|---|---|
Molekularformel |
C21H37NOS |
Molekulargewicht |
351.6 g/mol |
IUPAC-Name |
2-(diethylaminomethyl)-4-methyl-6-(octylsulfanylmethyl)phenol |
InChI |
InChI=1S/C21H37NOS/c1-5-8-9-10-11-12-13-24-17-20-15-18(4)14-19(21(20)23)16-22(6-2)7-3/h14-15,23H,5-13,16-17H2,1-4H3 |
InChI-Schlüssel |
ZFEPNQRWFDBTQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSCC1=CC(=CC(=C1O)CN(CC)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


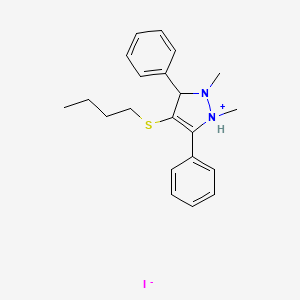
![Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-](/img/structure/B14599620.png)
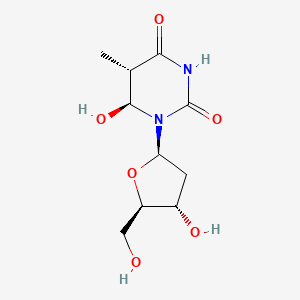
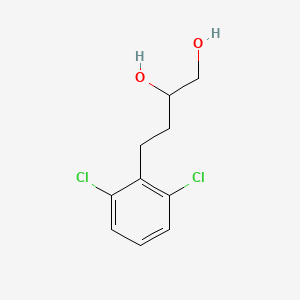
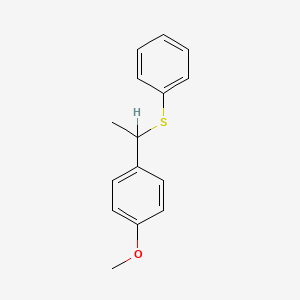
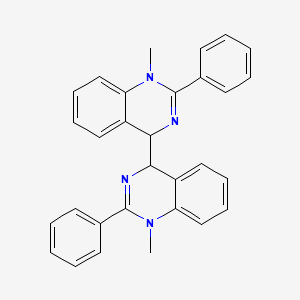
![2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol](/img/structure/B14599645.png)
![2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14599657.png)
![2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate](/img/structure/B14599673.png)
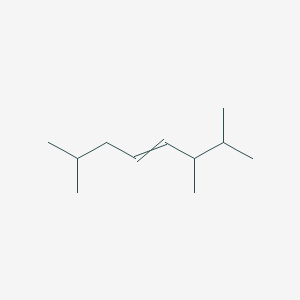


![1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B14599685.png)
![4-Ethoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14599689.png)
